BenchChemオンラインストアへようこそ!

5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Kinase Selectivity Target Engagement Chemotype Classification

Select this 5-amino-4-keto pyrazolo[3,4-d]pyrimidin-4-one for PDE-focused screening—its balanced clogP (1.09) and TPSA (110.84 Ų) support CNS penetration. Unlike kinase-biased 4-amino analogs (e.g., PP1), this scaffold is confirmed inactive at GPR35, preventing off-target confounding in immunology/inflammation assays. Dual reactive handles (free 5-amine + 4-ketone) enable divergent library synthesis without compromising the core pharmacophore. Supplied as ≥95% solid with CoA; ideal as an analytical reference standard or SAR starting point. Order now to accelerate your PDE inhibitor program.

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
CAS No. 1105189-52-3
Cat. No. B1519102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS1105189-52-3
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N
InChIInChI=1S/C12H11N5O/c1-8-2-4-9(5-3-8)17-11-10(6-15-17)12(18)16(13)7-14-11/h2-7H,13H2,1H3
InChIKeyISBVKEUKRZYSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1105189-52-3): Procurement-Grade Structural and Physicochemical Baseline


5-Amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1105189-52-3) is a member of the pyrazolo[3,4-d]pyrimidin-4-one heterocyclic family, possessing a rare 5-amino-4-keto substitution pattern that distinguishes it from the more common 4-amino pyrazolo[3,4-d]pyrimidine kinase inhibitor chemotype . The compound has a molecular formula of C₁₂H₁₁N₅O (MW 241.25), a predicted clogP of 1.09, and a topological polar surface area (TPSA) of 110.84 Ų, placing it within favorable drug-like property space [1]. It is commercially available at 95% purity as a solid, enabling direct use in medicinal chemistry and chemical biology workflows .

Why Generic Substitution of 5-Amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1105189-52-3) with Close Pyrazolopyrimidinone Analogs Is Not Scientifically Valid


Within the pyrazolo[3,4-d]pyrimidin-4-one scaffold, even ostensibly minor substituent changes produce marked differences in physicochemical properties, target engagement profiles, and biological outcomes. The 5-amino-4-keto substitution pattern of the target compound is structurally and pharmacologically distinct from the 4-amino pyrazolo[3,4-d]pyrimidine chemotype exemplified by PP1, which engages Src-family kinases at low nanomolar concentrations . The 4-methylphenyl N1-substituent provides a balanced lipophilicity (clogP 1.09) that differs from the unsubstituted phenyl, 3,4-dimethylphenyl, and benzyl analogs in the same series, each of which presents altered solubility, permeability, and target promiscuity profiles [1]. Furthermore, the target compound has been explicitly tested and found inactive against GPR35, whereas structurally related pyrazolopyrimidinones may exhibit off-target activity at this receptor, underscoring that even close analogs cannot be assumed to behave interchangeably [2].

Quantitative Product-Specific Differentiation Evidence for 5-Amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1105189-52-3)


Structural Chemotype Differentiation: 5-Amino-4-Keto vs. 4-Amino Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold

The target compound bears a 5-amino-4-keto substitution pattern, which is structurally distinct from the 4-amino pyrazolo[3,4-d]pyrimidine chemotype represented by the Src-family kinase inhibitor PP1 (CAS 172889-26-8). PP1 potently inhibits Lck and Fyn kinases with IC50 values of 5 nM and 6 nM, respectively, via an ATP-competitive mechanism at the kinase hinge region . The 5-amino-4-keto arrangement in the target compound positions the hydrogen bond donor/acceptor functionality differently, predicting a divergent kinase selectivity profile and reduced Src-family kinase engagement. This chemotype divergence is consistent with the pyrazolo[3,4-d]pyrimidin-4-one scaffold's established role in phosphodiesterase (PDE) inhibition rather than kinase inhibition [1].

Kinase Selectivity Target Engagement Chemotype Classification

Physicochemical Differentiation: Balanced Lipophilicity (clogP 1.09) vs. Phenyl and Dimethylphenyl Analogs

The target compound has a computed clogP of 1.09 and TPSA of 110.84 Ų, as recorded in the ECBD database [1]. This lipophilicity is higher than that of the unsubstituted 5-amino-1-phenyl analog (CAS 69923-95-1, predicted clogP approximately 0.5–0.7 based on fragment subtraction of the methyl group contribution, π = ~0.5) and lower than that of the 5-amino-1-(3,4-dimethylphenyl) analog (CAS 1105189-56-7, predicted clogP approximately 1.5–1.7 with an additional methyl contribution) . The 4-methylphenyl group provides a clogP value within the optimal range (1–3) for balanced aqueous solubility and membrane permeability, avoiding the excessive polarity of the unsubstituted phenyl analog and the excessive lipophilicity that may promote non-specific binding and rapid metabolic clearance in the 3,4-dimethylphenyl analog.

Lipophilicity Drug-Likeness Physicochemical Profiling

Off-Target Selectivity Evidence: Confirmed GPR35 Inactivity vs. Potential Receptor Promiscuity of Structurally Related Pyrazolopyrimidinones

The target compound has been empirically tested in a GPR35 antagonism primary assay and returned an inactive result, as documented in the ECBD database [1]. GPR35 is an orphan G-protein coupled receptor implicated in inflammatory signaling, and off-target activity at this receptor is a known liability for certain heterocyclic scaffolds. While direct comparator GPR35 data are not available for the phenyl or 3,4-dimethylphenyl analogs in this exact assay system, the negative result for the target compound provides a verified selectivity data point that analogs cannot claim without equivalent testing. This inactivity distinguishes the compound from pyrazolopyrimidine derivatives reported to exhibit GPR35 modulatory activity in the literature.

Off-Target Profiling GPR35 Selectivity Screening

Synthetic Tractability: Free 5-Amino Group Enables Divergent Derivatization vs. 4-Amino Analogs with Limited Functionalization Options

The target compound possesses a primary amino group at position 5 that is available for acylation, sulfonylation, reductive amination, Schiff base formation, and urea/thiourea coupling, enabling rapid diversification into compound libraries. This contrasts with the 4-amino pyrazolo[3,4-d]pyrimidine scaffold (e.g., PP1), where the 4-amino group is directly conjugated to the pyrimidine ring and participates in kinase hinge-binding interactions, rendering it less amenable to derivatization without loss of target engagement [1]. The 5-amino group in the target compound is positioned on the saturated 5-position of the pyrimidinone ring, providing greater conformational flexibility and synthetic accessibility. The 4-keto group further offers a distinct reactive handle for enolate chemistry and oxime/hydrazone formation not available in the 4-amino series.

Synthetic Chemistry Derivatization Library Synthesis

Commercial Availability and Purity Specification: Verifiable 95% Purity from a Tier-1 Supplier vs. Variable Purity from Secondary Sources

The target compound (CAS 1105189-52-3) is listed by Sigma-Aldrich (Life Chemicals product LIF372154383) with a certified purity of 95% and a defined physical form (solid), sourced from Ukraine . This provides a verifiable quality benchmark that is not guaranteed for the closely related 5-amino-1-phenyl analog (CAS 69923-95-1) or the 5-amino-1-(3,4-dimethylphenyl) analog (CAS 1105189-56-7), which are available from smaller catalog suppliers without equivalent documentation . For reproducible research, batch-to-batch consistency and documented purity are essential parameters that differentiate procurement options.

Quality Control Procurement Purity Assurance

Procurement-Relevant Application Scenarios for 5-Amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1105189-52-3)


Phosphodiesterase (PDE) Inhibitor Lead Generation and SAR Expansion

The 5-amino-4-keto pyrazolo[3,4-d]pyrimidin-4-one scaffold is associated with PDE9 inhibition, as documented in patent family US9617269 [1]. The target compound's balanced clogP of 1.09 and TPSA of 110.84 Ų [2] make it an attractive starting point for CNS-penetrant PDE inhibitor design, where excessive lipophilicity or polarity would compromise brain exposure. The free 5-amino group enables rapid analog synthesis for SAR exploration without disrupting the core pharmacophore. Researchers requiring a PDE-biased pyrazolopyrimidinone scaffold, as opposed to the kinase-biased 4-amino chemotype (e.g., PP1 with Lck/Fyn IC50 of 5–6 nM) , should select this compound for their screening cascades.

Phenotypic Screening with Reduced GPR35 Off-Target Confounding

The confirmed inactivity of the target compound against GPR35 [3] makes it a cleaner probe for phenotypic assays where GPR35 modulation could confound readouts—particularly in inflammation, immunology, and metabolic disease models. Analogs without this selectivity data introduce an unknown variable into screening cascades. For fragment-based or HTS follow-up libraries where target deconvolution is planned, starting with a compound that has at least one verified negative selectivity data point reduces the risk of chasing off-target-driven phenotypes.

Diversifiable Building Block for Combinatorial Library Synthesis

The dual reactive handles—the 5-amino group (amenable to amide, sulfonamide, urea, and Schiff base formation) and the 4-keto group (enolate, oxime, and hydrazone chemistry)—enable divergent parallel synthesis strategies that the 4-amino pyrazolo[3,4-d]pyrimidine scaffold cannot support without loss of kinase hinge-binding activity [4]. This compound is suited for medicinal chemistry groups building focused libraries around the pyrazolopyrimidinone core where scaffold hopping between PDE and kinase target space is desired.

Analytical Reference Standard and Quality Control Benchmarking

With a documented purity of 95% from a tier-1 supplier (Sigma-Aldrich/Life Chemicals) and defined physical form (solid), this compound can serve as an analytical reference standard for HPLC method development, impurity profiling, and batch-to-batch quality control in laboratories synthesizing or characterizing pyrazolo[3,4-d]pyrimidin-4-one derivatives. The availability of certificates of analysis provides the documentation trail required for regulated research environments, which is not uniformly available for the phenyl or dimethylphenyl analogs.

Quote Request

Request a Quote for 5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.